ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
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Overview
Description
ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE is a complex organic compound that features a combination of triazole, thiadiazole, and acetate groups.
Preparation Methods
The synthesis of ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE typically involves multi-step reactions. The synthetic route often starts with the preparation of intermediate compounds such as 4-methyl-4H-1,2,4-triazole and 1,3,4-thiadiazole derivatives. These intermediates are then subjected to various reaction conditions, including nucleophilic substitution and esterification, to form the final product .
Chemical Reactions Analysis
ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole and thiadiazole rings.
Esterification: The acetate group can participate in esterification reactions under acidic or basic conditions.
Scientific Research Applications
ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE involves its interaction with various molecular targets. The triazole and thiadiazole rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE can be compared with other similar compounds, such as:
ETHYL 2-(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)ACETATE: This compound lacks the thiadiazole ring, making it less versatile in terms of biological activity.
2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE: This compound has a different substitution pattern, which may affect its reactivity and biological properties.
This compound stands out due to its unique combination of functional groups, which confer a wide range of chemical and biological activities.
Properties
IUPAC Name |
ethyl 2-[5-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoylamino]-1,3,4-thiadiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3S2/c1-4-8(23-13-18-14-7-19(13)3)11(21)15-12-17-16-9(24-12)6-10(20)22-5-2/h7-8H,4-6H2,1-3H3,(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFKMOLYLKHMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NN=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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